![molecular formula C11H18N2O3 B499028 2-(1-Cyclopentyl-3-oxopiperazin-2-yl)acetic acid CAS No. 1042697-00-6](/img/structure/B499028.png)
2-(1-Cyclopentyl-3-oxopiperazin-2-yl)acetic acid
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Description
2-(1-Cyclopentyl-3-oxopiperazin-2-yl)acetic acid is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of 2-(1-Cyclopentyl-3-oxopiperazin-2-yl)acetic acid consists of a cyclopentyl group, a piperazine ring, and an acetic acid moiety . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Proteomics Research
2-(1-Cyclopentyl-3-oxopiperazin-2-yl)acetic acid is frequently used in proteomics research. This compound can be utilized to study protein interactions, modifications, and functions. Its unique structure allows it to act as a probe or a ligand in various assays, helping researchers understand protein dynamics and signaling pathways .
Drug Development
In the field of drug development, 2-(1-Cyclopentyl-3-oxopiperazin-2-yl)acetic acid serves as a valuable intermediate. Its structural properties make it a suitable candidate for synthesizing new pharmacologically active compounds. Researchers can modify its chemical structure to develop potential therapeutic agents targeting specific diseases .
Biochemical Assays
This compound is also used in biochemical assays to investigate enzyme activities and metabolic pathways. Its ability to interact with various enzymes makes it a useful tool for studying enzyme kinetics and inhibition. This application is crucial for understanding metabolic disorders and developing enzyme-targeted therapies .
Neuroscience Research
In neuroscience, 2-(1-Cyclopentyl-3-oxopiperazin-2-yl)acetic acid is employed to study neurotransmitter systems and neural signaling. It can be used to modulate receptor activity and investigate the effects on neuronal communication. This research is essential for developing treatments for neurological disorders such as Alzheimer’s and Parkinson’s diseases .
Chemical Biology
Chemical biology utilizes this compound to explore the interactions between small molecules and biological systems. By using 2-(1-Cyclopentyl-3-oxopiperazin-2-yl)acetic acid, researchers can identify and characterize the biological targets of small molecules, aiding in the discovery of new bioactive compounds and understanding their mechanisms of action .
Pharmacokinetics and Metabolism Studies
This compound is also significant in pharmacokinetics and metabolism studies. Researchers use it to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. Understanding these parameters is crucial for optimizing drug formulations and ensuring their safety and efficacy in clinical settings .
properties
IUPAC Name |
2-(1-cyclopentyl-3-oxopiperazin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c14-10(15)7-9-11(16)12-5-6-13(9)8-3-1-2-4-8/h8-9H,1-7H2,(H,12,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWYOLQFIYDLLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCNC(=O)C2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclopentyl-3-oxopiperazin-2-yl)acetic acid |
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